

# In-silico docking studies of 2,3-Dihydrooxazol-4-amine with protein targets.

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## Compound of Interest

Compound Name: 2,3-Dihydrooxazol-4-amine

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## An In-Silico Comparative Docking Analysis of Oxazole Derivatives Against Key Protein Targets

The landscape of drug discovery is continually evolving, with in-silico techniques playing a pivotal role in the early stages of identifying and optimizing potential therapeutic agents. Among the vast number of heterocyclic scaffolds, oxazole-containing compounds have garnered significant attention due to their diverse pharmacological activities. This guide provides a comparative analysis of in-silico docking studies performed on various oxazole derivatives against a range of protein targets implicated in different disease areas. The data presented herein is derived from multiple studies and aims to offer researchers, scientists, and drug development professionals a comprehensive overview of the binding affinities and interaction patterns of these compounds.

## Comparative Docking Performance of Oxazole Derivatives

The following table summarizes the quantitative data from various in-silico docking studies, showcasing the binding affinities of different oxazole derivatives against their respective protein targets. This allows for a direct comparison of their potential efficacy.

Compound Class	Protein Target	Software Used	Binding Affinity/Score (kcal/mol)	Reference Compound	Reference Binding Affinity (kcal/mol)
Oxazole Derivatives (1-5)	Heme-binding protein (P. gingivalis)	AutoDock Vina	-9.4 to -11.3	Amoxicillin	-8.6
Oxazole-incorporated Naphthyridine	Not Specified	Not Specified	Not Specified	Etoposide	Not Specified
1,3,4-Oxadiazole Derivatives	Factor Xa	Not Specified	5612 to 6270 (Docking Score)	RPR200095	5192 (Docking Score)
Oxazol-2-amine Derivative (7c)	FLT3 Kinase	CDOCKER	Not Specified	Quizartinib	Not Specified
2,3-Dihydroquinazolin-4(1H)-one Derivatives	Pyridoxal Kinase (Leishmania)	Not Specified	Not Specified	Not Specified	Not Specified
2,3-Dihydroquinazolin-4(1H)-one Derivatives	Trypanothione Reductase (Leishmania)	Not Specified	Not Specified	Not Specified	Not Specified

## Detailed Experimental Protocols

The methodologies employed in in-silico docking studies are critical for the reproducibility and reliability of the results. Below are detailed protocols for the key experiments cited in the

comparative data.

## Protocol 1: Molecular Docking of Oxazole Compounds with Heme-binding Protein of *P. gingivalis*

- **Software Used:** AutoDock Vina was utilized for the molecular docking simulations, with AutoDock Tools (ADT) employed for preparing the protein and ligand files.[\[1\]](#)
- **Protein Preparation:** The three-dimensional crystal structure of the heme-binding protein from *Porphyromonas gingivalis* was obtained from the Protein Data Bank. Water molecules were removed, and polar hydrogen atoms were added to the protein structure.
- **Ligand Preparation:** The 3D structures of the oxazole derivatives were drawn using appropriate chemical drawing software and optimized to their lowest energy conformation.
- **Grid Box Definition:** A grid box was centered on the active site of the protein. The grid parameters were defined with a center of -9.515, 26.270, and 22.0381 along the x, y, and z axes, respectively.[\[1\]](#) The dimensions of the grid box were set to 42.688 Å, 47.783 Å, and 39.555 Å in the x, y, and z directions.[\[1\]](#)
- **Docking Simulation:** The docking calculations were performed using the Lamarckian genetic algorithm. The results were analyzed based on the binding energy and the interactions between the ligand and the protein's active site residues.

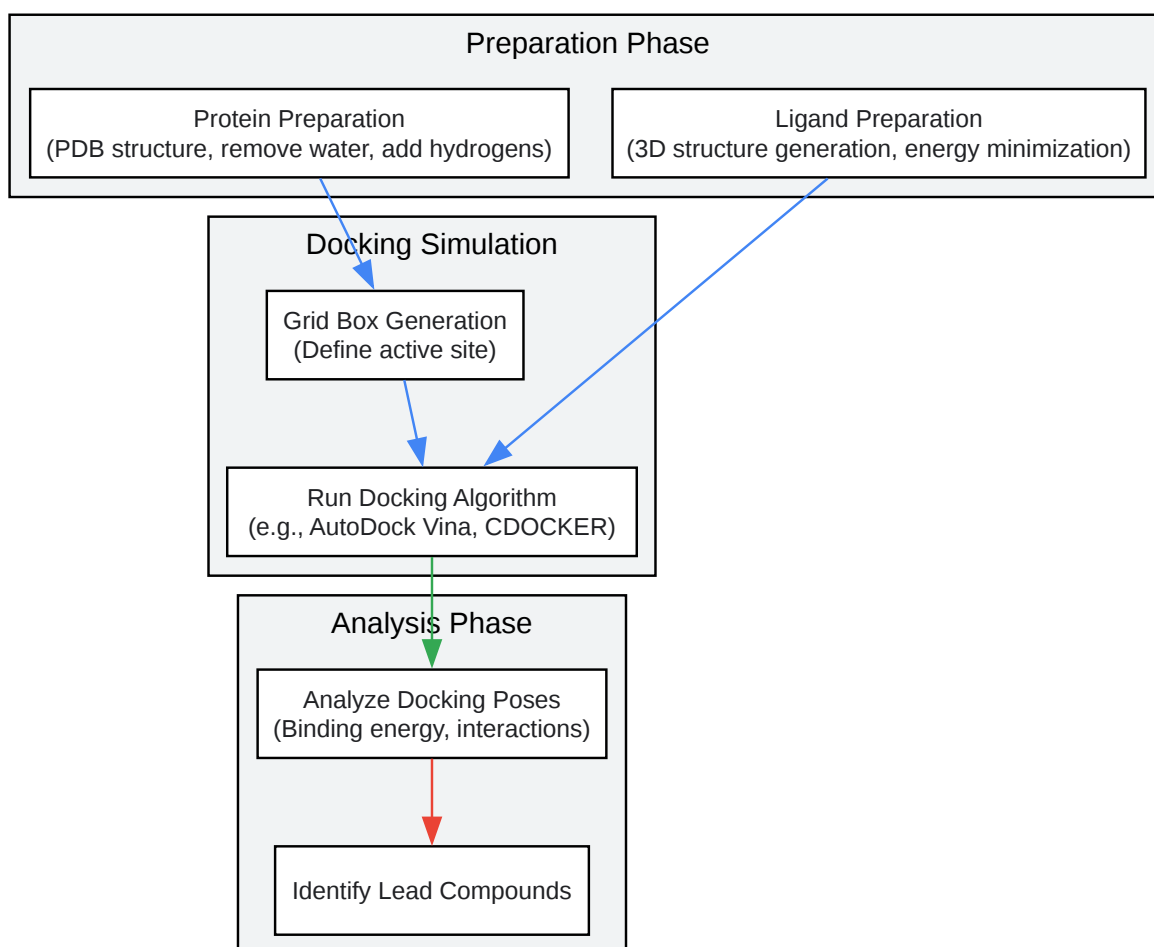
## Protocol 2: Molecular Docking of Oxazol-2-amine Derivatives with FLT3 Kinase

- **Software Used:** The CDOCKER module within Discovery Studio 2019 was used for the docking analysis.[\[2\]](#)
- **Protein Preparation:** The crystal structure of FMS-like tyrosine kinase 3 (FLT3) (PDB code: 4XUF) was used.[\[2\]](#) The original ligand (quizartinib) and water molecules were removed from the protein-ligand complex.[\[2\]](#) Hydrogen atoms were added using the CHARMM force field.[\[2\]](#)
- **Ligand Preparation:** The structures of the oxazol-2-amine derivatives were prepared and optimized.

- Active Site Definition: The ligand-binding site was defined based on the position of the co-crystallized ligand in the original PDB file.[2]
- Docking Simulation: The CDOCKER protocol was used to perform the docking, with the number of generated poses set to 100 for each ligand.[2]

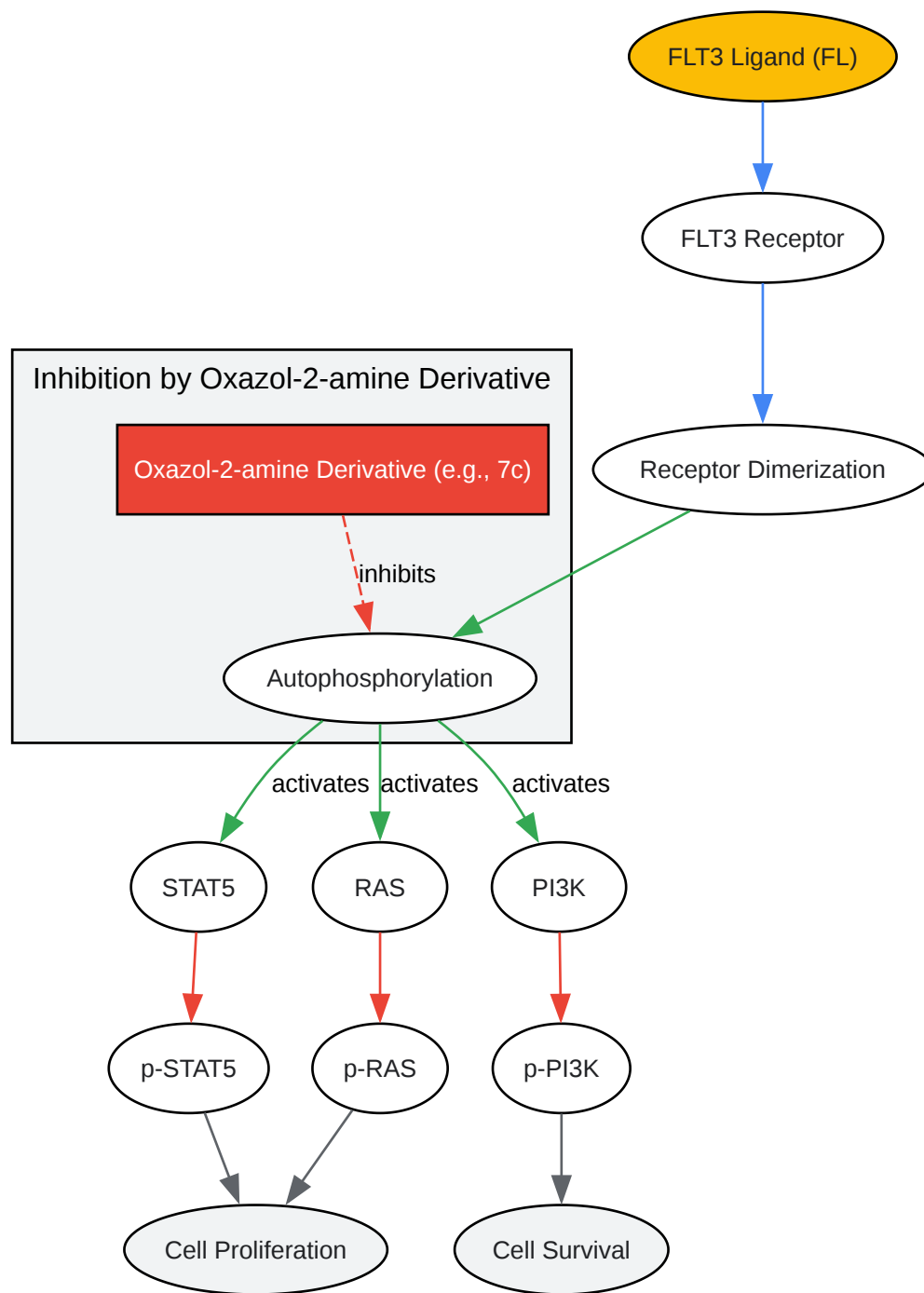
## Visualizing the In-Silico Docking Workflow and a Relevant Signaling Pathway

To better illustrate the processes involved, the following diagrams were created using the DOT language.



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Caption: A generalized workflow for in-silico molecular docking studies.



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Caption: Simplified FLT3 signaling pathway and its inhibition by an oxazole derivative.

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## References

- 1. Molecular docking analysis of oxazole compounds with the heme-binding protein from Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors [mdpi.com]
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